molecular formula C18H17N5O4S2 B14918938 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B14918938
M. Wt: 431.5 g/mol
InChI Key: IVUWJHBGHCAVSO-UHFFFAOYSA-N
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Description

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a sulfamoyl group

Preparation Methods

The synthesis of N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethylpyrimidine-2-amine with appropriate reagents under controlled conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrimidine derivative with sulfamoyl chloride in the presence of a base.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrimidine-sulfamoyl intermediate.

    Final Coupling: The final step involves coupling the furan ring with the pyrimidine-sulfamoyl intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamothioyl group and the formation of corresponding acids or amides.

Scientific Research Applications

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to inhibit specific enzymes or receptors can be exploited in the treatment of various diseases.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound also contains a pyrimidine ring and has similar chemical properties, but differs in its overall structure and functional groups.

    2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide: This compound shares the sulfamoyl and pyrimidine groups but has a different core structure, leading to different chemical reactivity and applications.

    N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound has a different heterocyclic core but shares some functional groups, making it useful for comparative studies in chemical and biological research.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C18H17N5O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H17N5O4S2/c1-11-10-12(2)20-17(19-11)23-29(25,26)14-7-5-13(6-8-14)21-18(28)22-16(24)15-4-3-9-27-15/h3-10H,1-2H3,(H,19,20,23)(H2,21,22,24,28)

InChI Key

IVUWJHBGHCAVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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